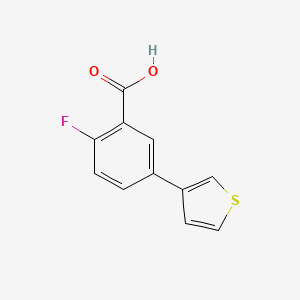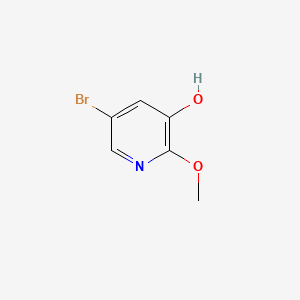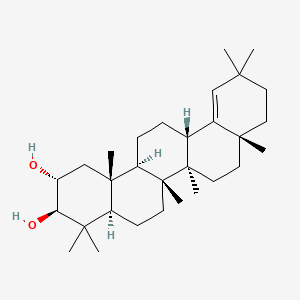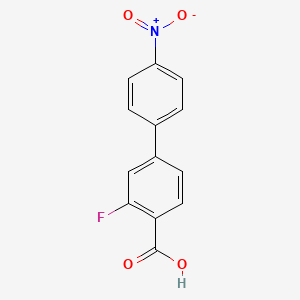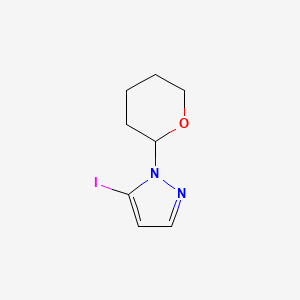
N-Butyl-2,3-difluoro-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Butyl-2,3-difluoro-6-nitroaniline” is a chemical compound with the CAS Number: 1249896-03-4 . It has a molecular weight of 230.21 and its IUPAC name is N-butyl-2,3-difluoro-6-nitroaniline .
Molecular Structure Analysis
The molecular formula of “N-Butyl-2,3-difluoro-6-nitroaniline” is C10H12F2N2O2 . The InChI Code is 1S/C10H12F2N2O2/c1-2-3-6-13-10-8(14(15)16)5-4-7(11)9(10)12/h4-5,13H,2-3,6H2,1H3 .Aplicaciones Científicas De Investigación
Neuroprotective Potential of NBP-derived Compounds
Research on 3-N-Butylphthalide (NBP) and its derivatives, including potentially structurally related compounds like N-Butyl-2,3-difluoro-6-nitroaniline, demonstrates significant neuroprotective effects. NBP, initially isolated from celery seeds, promotes better post-stroke outcomes and exerts actions on several mechanisms such as oxidative stress and mitochondrial dysfunction. This suggests that structurally related compounds might also offer a basis for developing new therapeutic approaches to neurological conditions (Abdoulaye & Guo, 2016).
Environmental Implications of N2O Emissions from Aquaculture
Studies on Nitrous Oxide (N2O) emissions, particularly from aquaculture systems, highlight the environmental impact of various nitrogen compounds. While not directly related to N-Butyl-2,3-difluoro-6-nitroaniline, this research underscores the importance of understanding nitrogen compounds' environmental behaviors. Aquaculture is identified as a significant anthropogenic source of N2O emissions, stressing the need for managing nitrogen-related compounds in environmental contexts (Hu et al., 2012).
Antioxidant Activity Determination Methods
Investigations into antioxidants and their measurement techniques could be relevant to the study of compounds like N-Butyl-2,3-difluoro-6-nitroaniline, given their potential antioxidative properties. Various methods for determining antioxidant activity are critical for advancing research in food engineering, medicine, and pharmacy. These methods include ORAC, HORAC, TRAP, and TOSC assays, which are based on chemical reactions and spectrophotometry (Munteanu & Apetrei, 2021).
Environmental Occurrence and Toxicity of SPAs
Research on Synthetic Phenolic Antioxidants (SPAs) and their environmental occurrence and toxicity might provide insight into handling and assessing related compounds, including N-Butyl-2,3-difluoro-6-nitroaniline. SPAs, used to prolong product shelf life, have been detected in various environmental matrices. Understanding the environmental behavior and toxicity of such compounds is crucial for developing safer chemical agents (Liu & Mabury, 2020).
Nitrosamines in Water Technologies
The presence and formation mechanisms of nitrosamines, like NDMA, in water technologies underscore the need for careful management of nitrogen-containing compounds. This research area emphasizes the importance of understanding the chemical behaviors of nitrosamines and structurally related compounds to mitigate potential health risks in water supply systems (Nawrocki & Andrzejewski, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
N-butyl-2,3-difluoro-6-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-2-3-6-13-10-8(14(15)16)5-4-7(11)9(10)12/h4-5,13H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWJZNBNYYMEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734416 |
Source


|
| Record name | N-Butyl-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249896-03-4 |
Source


|
| Record name | N-Butyl-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

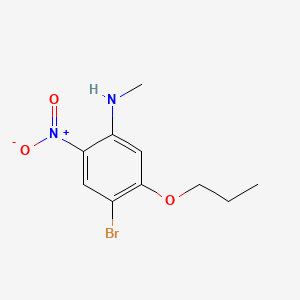
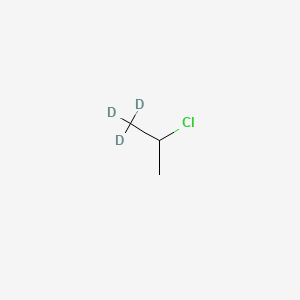
![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
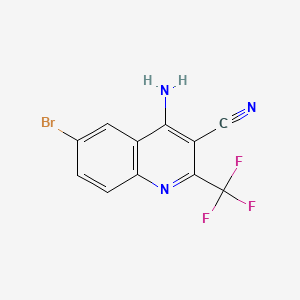
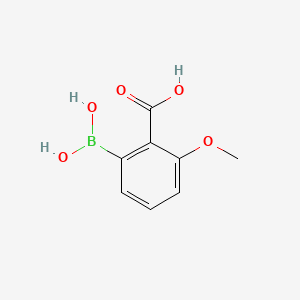


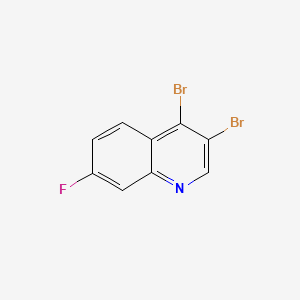
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)
